REACTION_SMILES
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[CH2:1]([c:2]1[cH:3][cH:4][cH:5][cH:6][cH:7]1)[O:8][c:9]1[cH:10][cH:11][c:12]([O:13][c:14]2[n:15][cH:16][n:17][c:18]3[cH:19][c:20]([O:26][CH3:27])[c:21]([O:24][CH3:25])[cH:22][c:23]23)[cH:28][cH:29]1.[F:30][C:31]([F:32])([F:33])[C:34]([OH:35])=[O:36]>>[OH:8][c:9]1[cH:10][cH:11][c:12]([O:13][c:14]2[n:15][cH:16][n:17][c:18]3[cH:19][c:20]([O:26][CH3:27])[c:21]([O:24][CH3:25])[cH:22][c:23]23)[cH:28][cH:29]1
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Name
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COc1cc2ncnc(Oc3ccc(OCc4ccccc4)cc3)c2cc1OC
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1cc2ncnc(Oc3ccc(OCc4ccccc4)cc3)c2cc1OC
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)C(F)(F)F
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Name
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Type
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product
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Smiles
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COc1cc2ncnc(Oc3ccc(O)cc3)c2cc1OC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |